molecular formula C11H12N2 B566936 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine CAS No. 1263284-26-9

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine

Cat. No.: B566936
CAS No.: 1263284-26-9
M. Wt: 172.231
InChI Key: FKWRARFTNIXGCG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is a chemical compound with the molecular formula C11H12N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Scientific Research Applications

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The future directions for the study and application of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine could be vast, depending on its properties and potential uses. It’s always important to stay updated with the latest research in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with aniline derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, with a simpler structure.

    Tetrahydrocarbazole: Another indole derivative with a similar bicyclic structure.

    Cyclopenta[b]indole: A closely related compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the tetrahydrocyclopenta ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWRARFTNIXGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676454
Record name 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263284-26-9
Record name 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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